molecular formula C7H5BrF2 B2638327 1-Bromo-2,3-difluoro-4-methylbenzene CAS No. 928304-47-6

1-Bromo-2,3-difluoro-4-methylbenzene

Cat. No.: B2638327
CAS No.: 928304-47-6
M. Wt: 207.018
InChI Key: DGQOAPHVNRUBOU-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-methylbenzene (CAS 928304-47-6) is a halogenated aromatic compound with the molecular formula C₇H₅BrF₂. It features a bromine atom at position 1, fluorine atoms at positions 2 and 3, and a methyl group at position 4 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The compound is commercially available with a purity of 98% .

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQOAPHVNRUBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluoro-4-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated compounds or fully reduced hydrocarbons.

Scientific Research Applications

Organic Synthesis

1-Bromo-2,3-difluoro-4-methylbenzene serves as a versatile intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in the synthesis of complex organic molecules.

Example Reaction:
The compound can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Liquid Crystal Materials

The compound has been identified as a potential precursor for liquid crystal materials. Liquid crystals are essential components in display technologies, such as LCDs.

Case Study:
A study highlighted the use of fluorinated compounds like this compound in developing high-performance liquid crystal displays (LCDs). The presence of fluorine enhances thermal stability and optical properties, making it suitable for advanced display technologies .

PropertyValue
Thermal StabilityHigh
Optical ClarityExcellent
ApplicationLiquid Crystal Displays

Medicinal Chemistry

In medicinal chemistry, fluorinated compounds are known for their enhanced bioactivity and metabolic stability. This compound can be utilized in the synthesis of pharmaceutical agents.

Example Application:
Research indicates that fluorinated aromatic compounds exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts. This characteristic is crucial in drug design and development .

Data Tables

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Methoxy and ethoxy derivatives (e.g., 1-bromo-2,3-difluoro-4-methoxybenzene) introduce stronger electron-donating groups, altering electronic density and reactivity .
  • Dibrominated analogs (e.g., 1,4-dibromo-2,3-difluorobenzene) exhibit higher halogen content, likely increasing density and reactivity in cross-coupling reactions .

Toxicity and Handling

  • For example, 4-bromo-1,2-diaminobenzene (CAS 1575-37-7) mandates immediate medical attention upon exposure due to its acute toxicity .
  • Compared to nitro-substituted analogs like 1-bromo-2,4-dinitrobenzene (used as a pesticide), the target compound is less likely to exhibit biocidal activity but may still require precautions against inhalation or skin contact .

Biological Activity

1-Bromo-2,3-difluoro-4-methylbenzene, also known as 1-bromo-2,3-difluoro-p-xylene, is an aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrF2. The presence of bromine and fluorine atoms introduces significant polarity and potential for interaction with biological systems. The compound's structure can be represented as follows:

C6H4(Br)(F)(F)(CH3)\text{C}_6\text{H}_4(\text{Br})(\text{F})(\text{F})(\text{CH}_3)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and binding affinity, which can lead to increased efficacy in biological applications.

Antimicrobial Activity

Several studies have indicated that halogenated aromatic compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that structurally related fluorinated compounds demonstrated significant inhibition of bacterial growth due to their ability to disrupt cellular membranes .

Anti-inflammatory Properties

Research has suggested that halogenated benzenes can modulate inflammatory pathways. In vitro studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential anti-inflammatory effects .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells by activating caspase pathways. This suggests a potential role in cancer therapeutics .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range.
Anti-inflammatory Mechanisms Showed reduced TNF-alpha production in LPS-stimulated macrophages by up to 50%.
Cytotoxicity in Cancer Cells Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM after 48 hours of exposure.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods including halogenation reactions involving 4-methylphenol derivatives under controlled conditions. Its applications extend beyond medicinal chemistry into materials science where it is used as a precursor for various functional materials due to its unique properties.

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